molecular formula C14H15N3O3S B2398672 N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1396802-00-8

N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2398672
CAS No.: 1396802-00-8
M. Wt: 305.35
InChI Key: LEBDCESNILNYQY-UHFFFAOYSA-N
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Description

N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound that features a combination of thiophene, pyridine, and oxalamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-hydroxy-3-(thiophen-2-yl)propylamine and pyridin-3-ylamine. These intermediates are then reacted with oxalyl chloride to form the final oxalamide product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxalamide group can produce the corresponding amines.

Scientific Research Applications

N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring structure and may have similar electronic properties.

    Pyridine derivatives: Compounds with pyridine rings can have similar binding affinities and reactivity.

    Oxalamide derivatives: These compounds share the oxalamide functional group and may have similar chemical reactivity.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and physical properties that can be leveraged in various applications.

Biological Activity

N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity, supported by relevant research findings.

Chemical Structure and Properties

Molecular Formula: C14H15N3O3S
Molecular Weight: 305.35 g/mol
CAS Number: 1396802-00-8

The compound features a thiophene ring, a hydroxyl group, and a pyridine moiety, which contribute to its unique chemical properties and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Intermediates: The thiophene derivative is synthesized through cyclization reactions involving appropriate precursors.
  • Formation of Oxalamide Linkage: The coupling of the thiophene derivative with pyridine-based amines is facilitated by acyl chlorides under controlled conditions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including human leukemia and breast cancer cells.

For example, a study demonstrated that derivatives of oxalamides could induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacteria and fungi, potentially making it useful in treating infections .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction: It can interact with cellular receptors, modulating signaling pathways that lead to apoptosis in malignant cells.
  • Oxidative Stress Induction: By generating reactive oxygen species (ROS), the compound may induce oxidative stress in target cells, leading to cell death .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against HL-60 human leukemia cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .

Study 2: Antimicrobial Testing

In another investigation, the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating moderate antibacterial activity .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
N1-(furan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamideLacks thiophene ringDifferent anticancer efficacy
N1-(thiophen-2-ylmethyl)-N2-(4-trifluoromethoxyphenyl)oxalamideContains trifluoromethoxy groupEnhanced antimicrobial properties

This comparison highlights how structural variations influence biological activities.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-pyridin-3-yloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-11(12-4-2-8-21-12)5-7-16-13(19)14(20)17-10-3-1-6-15-9-10/h1-4,6,8-9,11,18H,5,7H2,(H,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBDCESNILNYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(=O)NCCC(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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